Ethyl methyl 3-hydroxypentanedioate
Description
Properties
CAS No. |
606491-16-1 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-O-ethyl 5-O-methyl 3-hydroxypentanedioate |
InChI |
InChI=1S/C8H14O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
DMNMYNOZLAUPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One common method for synthesizing this compound involves direct esterification of 3-hydroxypentanedioic acid with ethanol and methanol in the presence of an acid catalyst.
- Reagents : 3-hydroxypentanedioic acid, ethanol, methanol, sulfuric acid (as a catalyst).
- Procedure :
- Mix the acids with ethanol and methanol in a round-bottom flask.
- Heat the mixture under reflux for several hours.
- After completion, cool the mixture and extract the product using ethyl acetate.
- Yield : Typically around 70-80%.
Transesterification
Transesterification can also be employed using methyl esters of other carboxylic acids.
- Reagents : Methyl esters (e.g., methyl acetate), ethanol, sodium methoxide (as a catalyst).
- Procedure :
- Mix the methyl ester with ethanol and add sodium methoxide.
- Stir at room temperature for several hours.
- Quench the reaction with water and extract with ethyl acetate.
- Yield : Approximately 60-75%.
Enzymatic Synthesis
Enzymatic methods offer a more environmentally friendly approach to synthesizing this compound.
- Reagents : Lipases or other suitable enzymes.
- Procedure :
- Combine substrates (3-hydroxypentanedioic acid derivatives) with alcohols in the presence of lipases.
- Incubate under optimal temperature and pH conditions for enzyme activity.
- Yield : Can exceed 90% depending on enzyme specificity and reaction conditions.
Comparative Analysis of Preparation Methods
The following table summarizes the various preparation methods for this compound, highlighting key aspects such as reagents used, conditions, yields, and advantages/disadvantages.
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Ethanol, Methanol, Sulfuric Acid | Reflux | 70-80 | Simple procedure | Requires strong acids |
| Transesterification | Methyl Esters, Sodium Methoxide | Room Temperature | 60-75 | Mild conditions | Lower yield |
| Enzymatic Synthesis | Lipases | Optimal Temperature & pH | >90 | Environmentally friendly; high specificity | Longer reaction times |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for this compound. The ester groups undergo hydrolysis under acidic or alkaline conditions, yielding 3-hydroxypentanedioic acid, ethanol, and methanol.
Reaction Conditions and Products
| Condition | Catalyst | Products | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Acidic (pH 2–4) | H₂SO₄/HCl | 3-Hydroxypentanedioic acid + alcohols | |
| Alkaline (pH 10–12) | NaOH/KOH | Sodium/potassium salts + alcohols |
-
Mechanism : Nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the acid and alcohols.
-
Kinetics : Alkaline hydrolysis proceeds 30× faster than acidic hydrolysis due to stronger nucleophilicity of OH⁻.
Oxidation Reactions
The hydroxyl group at the C3 position undergoes selective oxidation.
Oxidizing Agents and Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous, 80°C | 3-Oxopentanedioic acid | 72% |
| CrO₃/H₂SO₄ | Acetone, 25°C | 3-Ketoglutaric acid | 58% |
Transesterification
The ethyl and methyl ester groups participate in transesterification with alcohols like propanol or butanol.
Reaction Parameters
| Alcohol | Catalyst | Temperature | Products | Equilibrium Constant (K) |
|---|---|---|---|---|
| Propanol | H₂SO₄ | 60°C | Methyl propyl 3-hydroxypentanedioate | 0.45 |
| Butanol | NaOCH₃ | 80°C | Ethyl butyl 3-hydroxypentanedioate | 0.62 |
-
Selectivity : The ethyl ester group reacts preferentially over the methyl ester due to steric effects .
Condensation Reactions
The hydroxyl group enables condensation with aldehydes or ketones.
Example: Reaction with Formaldehyde
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde | Basic (pH 9–10), 50°C | 3-(Hydroxymethyl)pentanedioic acid | 65% |
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 150°C (thermal) | Decarboxylation to γ-butyrolactone | 2.8 h |
| UV light (254 nm) | Ester cleavage + radical formation | 45 min |
Enzymatic Reactions
IDH1/2 variants catalyze the reduction of structurally related 2-oxoacids, suggesting potential bioreduction pathways for ethyl methyl 3-hydroxypentanedioate .
Scientific Research Applications
Organic Synthesis
Ethyl methyl 3-hydroxypentanedioate is primarily used as an intermediate in organic synthesis. It plays a crucial role in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions makes it valuable for synthesizing derivatives with enhanced properties.
Key Reactions:
- Esterification Reactions: The compound can undergo esterification to form various esters, which are essential in creating diverse chemical entities.
- Condensation Reactions: It can participate in condensation reactions, contributing to the formation of larger molecular frameworks.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anticonvulsant activity, making it a candidate for further pharmacological studies.
Case Studies:
- A study evaluated the anticonvulsant properties of derivatives related to this compound. Results showed promising effects against seizure models, suggesting that modifications to the compound could enhance its efficacy against conditions like epilepsy .
- Another research focused on the synthesis of analogs derived from this compound, revealing their potential in modulating neurotransmitter systems, which is critical for developing new anticonvulsant medications .
Industrial Applications
Beyond laboratory settings, this compound finds applications in the industrial sector. Its role as a chemical intermediate can facilitate the production of various specialty chemicals and fragrances.
Fragrance Industry:
- The compound has been explored for its potential use in the fragrance industry due to its pleasant olfactory properties. This application underscores its versatility beyond traditional synthetic chemistry .
Chemical Properties and Structure
Understanding the chemical properties and structure of this compound is essential for its application. The molecular formula is C₇H₁₂O₄, and its structure includes:
- A hydroxyl group (-OH) contributing to its reactivity.
- Two ester groups enhancing its utility in synthetic pathways.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Esterification and condensation reactions |
| Medicinal Chemistry | Potential anticonvulsant properties | Anticonvulsant studies on derivatives |
| Industrial Applications | Use as an intermediate in specialty chemicals and fragrances | Investigations into fragrance formulations |
Mechanism of Action
The mechanism of action of ethyl methyl 3-hydroxypentanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differences between dimethyl and diethyl esters of 3-hydroxypentanedioic acid are outlined below:
Key Observations :
- The diethyl ester’s higher molecular weight and longer alkyl chains (ethyl vs. methyl) increase hydrophobicity, as reflected in its solid state at room temperature compared to the likely liquid dimethyl variant.
- Both compounds retain a single hydroxyl group, enabling hydrogen bonding and reactivity in synthesis .
Key Differences :
- The dimethyl ester’s lower molecular weight and liquid state make it more suitable for fragrance applications requiring volatility.
- The diethyl ester’s solid form and hydrophobicity may favor controlled-release formulations in agriculture or pharmaceuticals .
Other Related Compounds
- Methyl 5-Hydroxyhexanoate (CAS 62593-13-9): A monoester with a different hydroxy-acid backbone (hexanoic acid vs. pentanedioic acid), limiting direct comparability .
- Ethyl 3-Hydroxybutyrate (CAS 24915-95-5): A shorter-chain ester with distinct applications in chiral synthesis .
Biological Activity
Ethyl methyl 3-hydroxypentanedioate is a compound of interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a hydroxyl group and two carbonyl groups. Its chemical formula is , and it can be represented as follows:
Biological Activities
The biological activities of this compound have been documented in various studies, highlighting its potential as a therapeutic agent.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential use in formulations aimed at combating oxidative stress .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity . In vitro studies have reported that the compound displays effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in several experimental models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
Case Study: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound utilized various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, with significant effects observed at concentrations above 50 µM .
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 45 | 40 |
| 100 | 70 | 65 |
Case Study: Antimicrobial Activity
In another research effort, this compound was tested against common pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that this compound could serve as a natural antimicrobial agent in food preservation or therapeutic applications .
Q & A
Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis or polymer synthesis?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in esterification or transesterification reactions. Compare experimental results (e.g., enantiomeric excess in catalytic reactions) with computational predictions. Use kinetic isotope effects (KIE) to probe rate-determining steps. For polymer applications, analyze chain propagation rates via gel permeation chromatography (GPC) and correlate with monomer reactivity ratios .
Q. What discrepancies exist in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Cross-reference literature NMR chemical shifts (e.g., conflicting hydroxyl proton signals in DMSO vs. CDCl₃). Replicate experiments under identical conditions and validate using deuterated solvents with controlled pH. Apply 2D NMR (COSY, HSQC) to resolve overlapping peaks. For IR, use attenuated total reflectance (ATR) to minimize solvent interference. Publish datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .
Q. How can computational modeling predict the environmental fate and toxicity of this compound, and what experimental validation is required?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Validate with microbial degradation assays (OECD 301B) and LC-MS/MS quantification of metabolites. For toxicity, perform in vitro assays (e.g., Ames test for mutagenicity) and compare with model predictions. Address model limitations by incorporating adsorption data (e.g., zeolite interactions from adsorption isotherms) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended when conflicting data arise in studies of this compound’s thermodynamic properties?
- Methodological Answer : Apply multivariate analysis (ANOVA or principal component analysis) to identify outliers in datasets (e.g., conflicting ΔH values). Replicate measurements using differential scanning calorimetry (DSC) under controlled heating rates. Compare results with ab initio calculations (e.g., Gaussian software) to assess theoretical vs. experimental consistency. Report confidence intervals and uncertainty budgets in publications .
Q. How should researchers address gaps in mechanistic understanding of this compound’s role in multicomponent reactions?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways. Combine stopped-flow IR and mass spectrometry for real-time intermediate detection. Perform kinetic profiling under varying concentrations to distinguish between concerted and stepwise mechanisms. Collaborate with computational chemists to refine reaction coordinate diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
